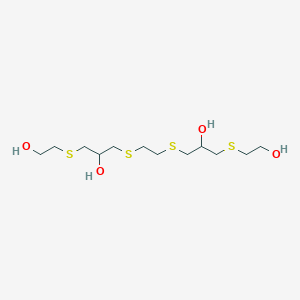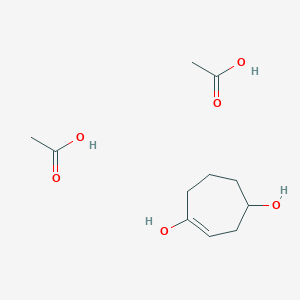
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is an organic compound belonging to the class of diazenes It features a naphthalene ring substituted with a chlorine atom and a phenyl group connected via a diazene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene typically involves the reaction of 2-chloronaphthalene with phenylhydrazine under specific conditions. The reaction is carried out in the presence of an oxidizing agent such as ferric chloride or copper(II) chloride to facilitate the formation of the diazene linkage. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form covalent bonds with proteins, altering their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene: Lacks the (E)-configuration, resulting in different stereochemistry and potentially different reactivity.
1-(2-Bromonaphthalen-1-yl)-2-phenyldiazene: Substituted with a bromine atom instead of chlorine, leading to different chemical properties.
1-(2-Chloronaphthalen-1-yl)-2-(4-methylphenyl)diazene: Substituted with a methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is unique due to its specific (E)-configuration, which influences its reactivity and interaction with molecular targets. The presence of the chlorine atom on the naphthalene ring also imparts distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
116227-73-7 |
|---|---|
Formule moléculaire |
C16H11ClN2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
(2-chloronaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H |
Clé InChI |
APUNIBQRTOKUKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


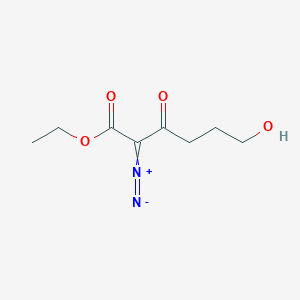
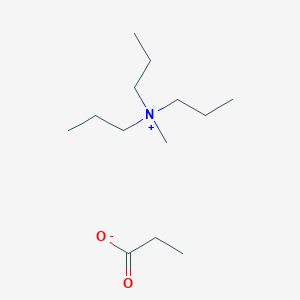
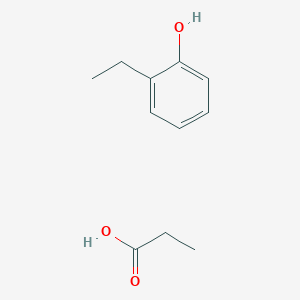
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
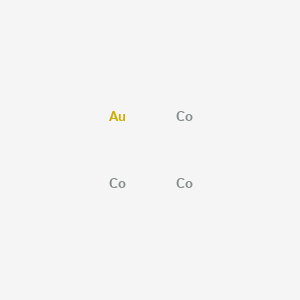
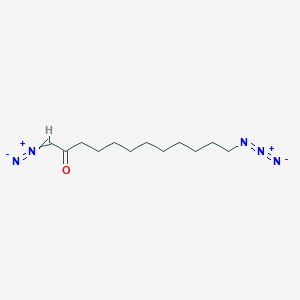

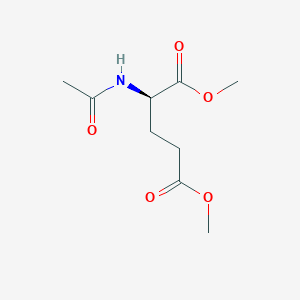
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
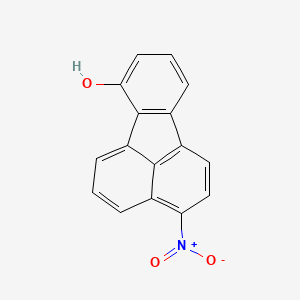

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
